2-Bromo-n-(4-sulfamoylphenyl)acetamide
Overview
Description
2-Bromo-n-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C8H9BrN2O3S. It is a derivative of acetamide, featuring a bromine atom and a sulfonamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide typically involves the reaction of bromoacetyl chloride with sulfanilamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The mixture is usually refluxed in an organic solvent like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-n-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of amines.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2-Bromo-n-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes like carbonic anhydrase, which is relevant in cancer research.
Industrial Applications: It serves as a precursor in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its sulfonamide group can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to reduced tumor growth in cancer cells by disrupting pH regulation and metabolic processes .
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)acetamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-n-(4-sulfamoylphenyl)acetamide: Similar structure but with chlorine instead of bromine, affecting its reactivity and biological activity.
N-(4-sulfamoylphenyl)benzamide: Contains a benzamide group instead of an acetamide group, altering its chemical properties and applications.
Uniqueness: 2-Bromo-n-(4-sulfamoylphenyl)acetamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKNTMOKKSWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277044 | |
Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-70-7 | |
Record name | NSC549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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